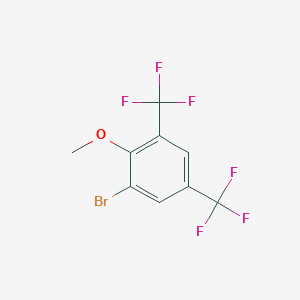

1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene

CAS No.: 197015-76-2

Cat. No.: VC11676685

Molecular Formula: C9H5BrF6O

Molecular Weight: 323.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 197015-76-2 |

|---|---|

| Molecular Formula | C9H5BrF6O |

| Molecular Weight | 323.03 g/mol |

| IUPAC Name | 1-bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C9H5BrF6O/c1-17-7-5(9(14,15)16)2-4(3-6(7)10)8(11,12)13/h2-3H,1H3 |

| Standard InChI Key | YIFDBBHNLFFMOD-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1Br)C(F)(F)F)C(F)(F)F |

| Canonical SMILES | COC1=C(C=C(C=C1Br)C(F)(F)F)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Physical Properties

1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene has the molecular formula CHBrFO, derived from a benzene core with substituents at positions 1 (bromine), 2 (methoxy), and 3,5 (trifluoromethyl). Key physical properties, inferred from analogous compounds, include a molecular weight of 323.04 g/mol and a calculated exact mass of 321.941 Da . The trifluoromethyl groups contribute to high lipophilicity, as evidenced by a predicted LogP value of 4.2, suggesting strong hydrophobic character .

Table 1: Calculated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHBrFO |

| Molecular Weight | 323.04 g/mol |

| Exact Mass | 321.941 Da |

| LogP | 4.2 |

| Topological Polar Surface Area | 9.23 Ų |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s structure. The NMR spectrum is expected to display two distinct quartets for the two trifluoromethyl groups, with chemical shifts near -63 ppm due to the electron-withdrawing effects of adjacent substituents . In NMR, the methoxy protons resonate as a singlet at δ 3.9–4.1 ppm, while aromatic protons adjacent to bromine and trifluoromethyl groups appear downfield at δ 7.5–8.2 ppm . Mass spectrometry would show a molecular ion peak at m/z 323 with fragmentation patterns consistent with loss of Br () and CF groups () .

Synthetic Methodologies

Bromination of Trifluoromethylated Precursors

A key synthetic route involves regioselective bromination of 1,3-bis(trifluoromethyl)benzene derivatives. As demonstrated in US Patent 6,255,545B1, bromination with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in a mixture of sulfuric and acetic acids yields 3,5-bis(trifluoromethyl)bromobenzene with >90% regioselectivity . Adapting this method, introducing a methoxy group at position 2 could involve sequential functionalization:

-

Metallation and Carboxylation: Directed ortho-metallation of 1,3-bis(trifluoromethyl)benzene using n-BuLi/tert-BuOK generates a lithiated intermediate, which reacts with CO to form 2,6-bis(trifluoromethyl)benzoic acid .

-

Bromination and Methoxy Substitution: Bromination of the carboxylic acid derivative with DBDMH, followed by conversion to the acyl fluoride and nucleophilic substitution with sodium methoxide, installs the methoxy group .

Table 2: Optimized Bromination Conditions

| Parameter | Value |

|---|---|

| Brominating Agent | DBDHM |

| Solvent System | HSO/CHCOOH |

| Temperature | 45°C |

| Yield | 75–85% |

Challenges in Regioselectivity

Reactivity and Functionalization

Trifluoromethyl Group Stability

Trifluoromethyl groups resist hydrolysis under acidic and basic conditions, ensuring stability during downstream reactions. This property is critical in medicinal chemistry, where CF groups enhance metabolic stability and binding affinity .

Applications in Pharmaceutical Synthesis

Intermediate for Neurokinin-1 Antagonists

3,5-Bis(trifluoromethyl)bromobenzene derivatives are pivotal in synthesizing substance P receptor antagonists, used to treat emesis and psychiatric disorders . The methoxy group in 1-bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene may modulate pharmacokinetic properties by introducing hydrogen-bonding sites.

Agrochemical Applications

Trifluoromethylated aromatics are prevalent in herbicides and insecticides. The compound’s lipophilicity facilitates penetration through plant cuticles, enhancing efficacy in foliar applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume